A Technical Guide to 4-Methyl-6-nitropyridin-3-ol (CAS 1806389-28-5): Properties, Synthesis, and Research Applications
A Technical Guide to 4-Methyl-6-nitropyridin-3-ol (CAS 1806389-28-5): Properties, Synthesis, and Research Applications
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-6-nitropyridin-3-ol (CAS: 1806389-28-5), a substituted nitropyridine of significant interest to the chemical and pharmaceutical research communities. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights based on the well-established chemistry of the nitropyridine class. We will cover its core physicochemical properties, propose a logical synthetic pathway, discuss its anticipated reactivity and spectral characteristics, and explore its potential as a versatile building block in drug discovery, agrochemicals, and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and research programs.
Introduction: The Versatility of the Nitropyridine Scaffold
Nitropyridines are a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of functional molecules.[1] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, facilitating reactions with nucleophilic reagents and providing a synthetic handle for conversion into other nitrogen-containing functionalities like amines and azo groups.[1] This reactivity profile makes nitropyridines exceptionally valuable precursors for complex bioactive molecules, including antitumor, antibacterial, and antifungal agents, as well as next-generation herbicides and insecticides.[1]
4-Methyl-6-nitropyridin-3-ol is a member of this class, distinguished by a specific arrangement of three key functional groups: a hydroxyl (-OH) group at the 3-position, a methyl (-CH₃) group at the 4-position, and a nitro (-NO₂) group at the 6-position. This unique substitution pattern suggests a nuanced reactivity profile, making it a promising candidate for constructing diverse molecular architectures. This guide aims to consolidate the known data and provide a predictive framework for its utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of 4-Methyl-6-nitropyridin-3-ol are summarized from chemical supplier data. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
Table 1: Core Properties of 4-Methyl-6-nitropyridin-3-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1806389-28-5 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [2][4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | [4] |
| InChI Key | AFYBCOXUDXMWCN-UHFFFAOYSA-N |
| Storage | Sealed in a dry place at room temperature. |[4] |
Caption: 2D chemical structure of the title compound.
**3. Synthesis and Anticipated Reactivity
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 4-Methyl-6-nitropyridin-3-ol is not widely published, a chemically sound pathway can be proposed based on established methodologies for pyridine ring functionalization. A plausible route involves the selective nitration of a suitable precursor, 4-methylpyridin-3-ol.
The directing effects of the existing substituents are key to the causality of this experimental design. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. In the acidic conditions required for nitration, the pyridine nitrogen will be protonated, becoming a powerful deactivating meta-director. The interplay of these effects would favor electrophilic attack at the C2 and C6 positions. The steric hindrance from the adjacent methyl group at C4 may disfavor substitution at the C5 position, making the C6 position a likely target for nitration.
Caption: A logical workflow for the synthesis of the target compound.
Step-by-Step Hypothetical Synthesis Protocol:
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Reactor Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the starting material, 4-methylpyridin-3-ol.
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Acidification: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the internal temperature below 10°C. The sulfuric acid serves to protonate the nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the key electrophile for this reaction.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel. Add this mixture to the reaction flask at a rate that keeps the internal temperature below 10°C. This temperature control is critical to prevent over-nitration and other side reactions.
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Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.
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Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. The product is then isolated by vacuum filtration.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.
Chemical Reactivity Profile
The molecule's functionality suggests several avenues for further chemical transformation:
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Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-4-methylpyridin-3-ol, a highly valuable intermediate for introducing diversity through amide bond formation, diazotization, or other amine-based chemistries.
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Hydroxyl Group Reactivity: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This allows for modification of the compound's solubility, lipophilicity, and potential biological interactions.
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Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the positions ortho and para to it, for nucleophilic attack. This could enable the displacement of a suitable leaving group if one were present on the ring.
Potential Research Applications
Given the established utility of nitropyridines, 4-Methyl-6-nitropyridin-3-ol is a compound of high interest for several research domains. It is primarily used for laboratory research and development purposes.[5] Its structure makes it an ideal scaffold or intermediate.[6]
Caption: Logical map of potential research applications for the title compound.
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Drug Discovery: As a functionalized heterocyclic molecule, it is an attractive starting point for medicinal chemistry campaigns. The reduction of the nitro group to an amine, followed by coupling with various carboxylic acids, could rapidly generate libraries of compounds for screening against therapeutic targets like kinases or proteases.[1][6]
-
Agrochemicals: The pyridine core is present in many commercial pesticides. This compound could be used to develop novel herbicides or fungicides with improved efficacy and crop safety profiles.[6]
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Materials Science: Nitroaromatic compounds are often used in the synthesis of dyes and advanced polymers.[7] The functional groups on this molecule offer multiple points for polymerization or attachment to other material backbones.
Anticipated Spectral Characteristics
For unambiguous structure confirmation and purity assessment, a suite of spectroscopic analyses is essential. While specific spectra for this compound are not publicly available, its characteristics can be predicted.
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¹H NMR: The spectrum should display two distinct signals for the aromatic protons on the pyridine ring, likely appearing as singlets or doublets depending on coupling. A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region (around 2-2.5 ppm). A broad singlet for the hydroxyl proton would also be present.
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¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the nitro group being significantly downfield.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 154.12.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).
Safety and Handling
Proper handling of this chemical is imperative for laboratory safety. The available Safety Data Sheet (SDS) information indicates the following hazards.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][8]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8] If swallowed, seek medical attention.
Conclusion
4-Methyl-6-nitropyridin-3-ol is a chemical intermediate with considerable untapped potential. Its specific constellation of functional groups on a pyridine core positions it as a valuable building block for creating novel and complex molecules. While public data on its direct applications remains limited, a thorough understanding of the chemistry of related nitropyridines allows for the confident prediction of its reactivity and utility. For research teams in drug discovery, agrochemicals, and materials science, this compound represents a promising entry point for innovation and the development of next-generation functional materials and bioactive agents.
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